1-METHANESULFONYL-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Overview
Description
1-METHANESULFONYL-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a methanesulfonyl group, a piperidine ring, and a propan-2-yloxy phenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHANESULFONYL-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the methanesulfonyl and propan-2-yloxy phenyl groups. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step often involves sulfonation reactions using reagents such as methanesulfonyl chloride.
Attachment of the Propan-2-yloxy Phenyl Group: This can be done through etherification reactions using propan-2-ol and phenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-METHANESULFONYL-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-METHANESULFONYL-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-METHANESULFONYL-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-2-CARBOXAMIDE: Similar structure but with a different position of the carboxamide group.
1-METHANESULFONYL-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE: Another positional isomer with the carboxamide group at the 4-position.
Uniqueness
The uniqueness of 1-METHANESULFONYL-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE lies in its specific chemical structure, which imparts distinct reactivity and biological activity. Its combination of functional groups allows for versatile applications in various fields of research.
Properties
IUPAC Name |
1-methylsulfonyl-N-[(3-propan-2-yloxyphenyl)methyl]piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-13(2)23-16-8-4-6-14(10-16)11-18-17(20)15-7-5-9-19(12-15)24(3,21)22/h4,6,8,10,13,15H,5,7,9,11-12H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLNXWAVWFUVRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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